

An In-depth Technical Guide to the Molecular Structure of Terephthalbis(p-phenetidine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Terephthalbis(p-phenetidine)**

Cat. No.: **B096685**

[Get Quote](#)

Disclaimer: Publicly available scientific literature and databases contain limited detailed experimental and structural data for **Terephthalbis(p-phenetidine)**. This guide provides a comprehensive overview based on the available information and general chemical principles. The experimental protocols are representative examples and should be adapted and optimized based on laboratory conditions.

Introduction

Terephthalbis(p-phenetidine), also known as N,N'-bis(4-ethoxyphenyl)-1,4-benzenedicarboximine, is a Schiff base derived from the condensation reaction of terephthalaldehyde and p-phenetidine. Its molecular structure, characterized by two imine linkages connecting a central benzene ring to two p-phenetidine moieties, imparts specific chemical and physical properties that are of interest in materials science. This document provides a technical overview of its molecular structure, synthesis, and physicochemical properties.

Molecular Structure and Properties

The molecular formula of **Terephthalbis(p-phenetidine)** is C₂₄H₂₄N₂O₂, with a molecular weight of 372.47 g/mol .^[1] The structure features a central para-substituted benzene ring linked via two imine (-CH=N-) bonds to two 4-ethoxyphenyl groups.

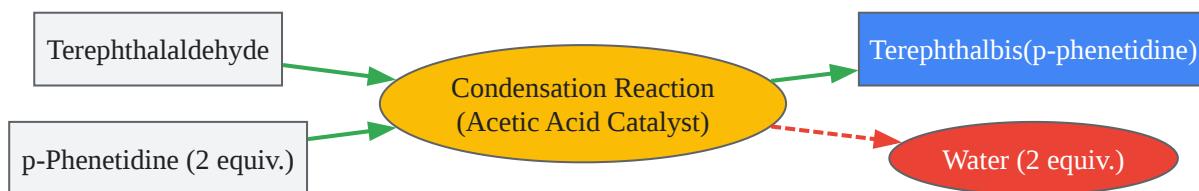
Physicochemical Properties

A summary of the key physicochemical properties of **Terephthalbis(p-phenetidine)** is presented in Table 1.

Property	Value	Reference
CAS Number	17696-60-5	[1] [2] [3] [4]
Molecular Formula	C ₂₄ H ₂₄ N ₂ O ₂	[1] [2]
Molecular Weight	372.47 g/mol	[1]
Appearance	White to light yellow to green powder/crystal	[2]
Purity	>98.0% (GC)	[2]
Solubility	Almost transparent in hot toluene	[2]
SMILES	CCOC1=CC=C(C=C1)\N=C\CC1=CC=C(\C=N\C2=CC=C(OC(C)C=C2)C=C1	[3]

Structural Diagram

The 2D molecular structure of **Terephthalbis(p-phenetidine)** highlights the key functional groups and their connectivity.


2D Molecular Structure of **Terephthalbis(p-phenetidine)**

Synthesis

Terephthalbis(p-phenetidine) is synthesized through a condensation reaction between terephthalaldehyde and p-phenetidine. This reaction is typically catalyzed by an acid, such as acetic acid.

Synthesis Workflow

The synthesis of **Terephthalbis(p-phenetidine)** involves the reaction of two equivalents of p-phenetidine with one equivalent of terephthalaldehyde, resulting in the formation of the di-imine product and two molecules of water.

[Click to download full resolution via product page](#)

Synthesis Workflow of **Terephthalbis(p-phenetidine)**

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Terephthalbis(p-phenetidine)**. This protocol is based on general procedures for imine synthesis and has not been specifically validated for this compound.

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve terephthalaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
- **Addition of Amine:** To the stirred solution, add p-phenetidine (2.0 equivalents) dropwise at room temperature.
- **Catalyst Addition:** Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup and Purification:**
 - Cool the reaction mixture to room temperature.
 - The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
 - If the product remains in solution, remove the solvent under reduced pressure.

- Wash the crude product with a cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials and impurities.
- Recrystallize the solid product from a suitable solvent system (e.g., toluene or ethanol) to obtain the purified **Terephthalbis(p-phenetidine)**.
- Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

Spectroscopic Data

While specific spectral data for **Terephthalbis(p-phenetidine)** is not readily available in public databases, the expected spectroscopic features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the two phenetidine moieties, a characteristic signal for the imine protons (-CH=N-), and signals for the ethoxy groups (-OCH₂CH₃).
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the imine carbon, and the carbons of the ethoxy groups.
- FTIR: The infrared spectrum should exhibit a characteristic absorption band for the C=N stretching vibration of the imine group, typically in the range of 1650-1600 cm⁻¹. Other notable bands would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether linkages.

Biological Activity

There is no specific information in the reviewed literature regarding the signaling pathways or biological activities of **Terephthalbis(p-phenetidine)**. However, related terephthalamide structures, which can be derived from the aminolysis of polyethylene terephthalate (PET), have been shown to be biodegradable by certain microbial communities. This suggests that the core terephthalamide structure may be susceptible to biological degradation, which could be an area for future research.

Conclusion

Terephthalbis(p-phenetidine) is a symmetrical Schiff base with a well-defined molecular structure. Its synthesis is straightforward via a condensation reaction. While detailed quantitative structural and comprehensive spectroscopic data are not widely published, its chemical characteristics can be inferred from its constituent functional groups. Further research into its solid-state structure, detailed spectroscopic properties, and potential biological activities would provide a more complete understanding of this molecule and could open avenues for its application in materials science and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enriched microbial consortia from natural environments reveal core groups of microbial taxa able to degrade terephthalate and terphthalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enriched microbial consortia from natural environments reveal core groups of microbial taxa able to degrade terephthalate and terphthalamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Terephthalbis(p-phenetidine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096685#molecular-structure-of-terephthalbis-p-phenetidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com